Cas no 57619-17-7 (N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate)

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is a specialized organic compound known for its unique aziridine ring structure. This perchlorate salt exhibits high ionic conductivity, making it suitable for electrochemical applications. Its stability and solubility in organic solvents further enhance its versatility in various chemical processes.
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate structure
57619-17-7 structure
商品名:N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
CAS番号:57619-17-7
MF:C18H22ClNO5
メガワット:367.823984622955
CID:4556594

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate 化学的及び物理的性質

名前と識別子

    • Phenoxybenzamine Impurity 5
    • N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
    • Phenoxybenzamine Hydrochloride Tertiary amine Impurity
    • Phenoxybenzamine Hydrochloride Tertery Amine
    • インチ: 1S/C18H22NO.ClHO4/c1-16(15-20-18-10-6-3-7-11-18)19(12-13-19)14-17-8-4-2-5-9-17;2-1(3,4)5/h2-11,16H,12-15H2,1H3;(H,2,3,4,5)/q+1;/p-1
    • InChIKey: OJJDRMCGHYIRNB-UHFFFAOYSA-M
    • ほほえんだ: Cl([O-])(=O)(=O)=O.C(C1C=CC=CC=1)[N+]1(CC1)C(C)COC1C=CC=CC=1

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P399721-50mg
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
57619-17-7
50mg
$ 724.00 2023-09-06
TRC
P399721-10mg
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
57619-17-7
10mg
$ 176.00 2023-09-06
TRC
P399721-100mg
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
57619-17-7
100mg
$ 1397.00 2023-09-06

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate 関連文献

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorateに関する追加情報

N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate: A Versatile Building Block in Organic Synthesis and Bioactive Compound Development

The compound N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate (CAS No. 57619-17-7) is a synthetically significant molecule that has garnered attention in the fields of organic chemistry, pharmaceutical sciences, and materials engineering. Its unique structural features, including the aziridinium ring, phenoxyisopropyl substituent, and perchlorate counterion, make it a valuable intermediate for constructing complex nitrogen-containing heterocycles and functionalized polymers. This article delves into the chemical properties, synthetic methodologies, and emerging applications of this compound, emphasizing its role in modern chemical research.

The aziridinium ion is a three-membered cyclic ammonium derivative characterized by high ring strain and electrophilic reactivity. In the structure of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate, the aziridinium core is substituted with a phenoxyisopropyl group (C₆H₅OCH(CH₃)₂) and a benzyl group (C₆H₅CH₂–). The phenoxy moiety introduces aromaticity and potential hydrogen bonding capabilities, while the benzyl group provides steric bulk and modulates solubility profiles. The perchlorate counterion (ClO₄⁻), known for its strong oxidizing properties and low nucleophilicity, stabilizes the positively charged aziridinium ring without interfering with subsequent reactions. These combined attributes position the compound as an ideal candidate for ring-opening reactions under mild conditions.

Recent advancements in click chemistry have highlighted the utility of aziridine-based compounds in creating bioconjugates and drug delivery systems. For instance, studies published in *Organic & Biomolecular Chemistry* (2023) demonstrate how N-substituted aziridinium salts can serve as masked amine sources for efficient ligation reactions with thiols or carboxylic acids. The phenoxyisopropyl functionality in this compound may act as a directing group during such transformations, enabling site-specific modifications critical for pharmaceutical applications. Researchers at ETH Zurich have also reported its use as a precursor to chiral diamines via hydrolytic ring opening under asymmetric catalysis conditions.

In polymer science, compounds like N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate are being explored for their ability to form cationic polymers with tailored architectures. A 2024 study from the University of Tokyo utilized similar aziridine derivatives to synthesize hyperbranched polyamides with enhanced thermal stability. The presence of multiple reactive sites—such as the benzene rings for π-stacking interactions or the isopropyl branch for chain flexibility—offers opportunities to design stimuli-responsive materials or self-healing polymers through controlled crosslinking mechanisms.

From a mechanistic perspective, the synthesis of this compound typically involves two key steps: first, alkylation of aniline derivatives to form N-benzylaniline intermediates; second, epoxidation followed by quaternization with perchloric acid or perchlorate salts. The phenoxy substitution pattern significantly influences reaction selectivity during these processes. Notably, green chemistry approaches have been developed to reduce solvent waste during quaternization steps by employing solid-supported reagents or microwave-assisted protocols.

The compound's biological profile is another area of active investigation. While direct toxicity data remains limited due to its primary role as an intermediate rather than end-use agent, computational models predict moderate lipophilicity values (logP ≈ 2.8) based on its substituent groups' electronic effects on the aziridine core's pKa (~8.5). This suggests potential applications in prodrug design where controlled release profiles are required after enzymatic cleavage at physiological pH levels.

One promising application domain lies in organocatalysis development. Researchers at Kyoto University have demonstrated that certain aziridine-derived catalysts exhibit exceptional enantioselectivity when activated under visible light conditions (JACS 2023). The phenoxyisopropyl substituent might enhance such catalytic performance through electronic modulation effects on transition states during asymmetric transformations involving imine intermediates.

In medicinal chemistry contexts, this compound represents an interesting scaffold for modifying existing drugs' pharmacokinetic properties through covalent attachment strategies. A 2024 patent filing describes methods where similar aziridine derivatives were used to improve oral bioavailability by forming stable conjugates with hydrophilic moieties via nucleophilic attack mechanisms at specific metabolic hotspots identified using QSAR analysis tools.

For analytical chemists working with mass spectrometry techniques like MALDI-ToF or ESI-HRMS, understanding fragmentation patterns becomes crucial when characterizing reaction products derived from this compound's ring-opening pathways under different ionization conditions such as positive/negative mode switching experiments using electrospray ionization sources equipped with Orbitrap detectors.

Current research trends indicate growing interest in using aziridine-based compounds as building blocks for nanomaterials synthesis due to their ability to form covalent bonds within carbon nanotubes' functionalized surfaces or graphene oxide matrices through Diels-Alder type cycloadditions modified by Lewis acid catalysts like Zn(OTf)₂ under solvent-free conditions reported by Nature Nanotechnology last year.

The versatility of N-Benzylphenoxy-substituted aziridine salts extends beyond traditional chemical domains into areas like surface modification technologies where they enable grafting of functional groups onto metal oxides via hydrolysis reactions occurring at ambient temperatures without requiring harsh activation protocols typically associated with silane coupling agents used previously for such purposes according to Advanced Materials Interfaces journal findings from earlier this year.

In terms of storage requirements under IUPAC guidelines (Recommendations 2019), this compound should be maintained below 15°C away from moisture sources since both phenoxy ethers and quaternary ammonium structures are susceptible to hydrolytic degradation over time when exposed directly to atmospheric humidity levels exceeding 45% RH per ASTM D4332 standards applicable globally across research facilities handling sensitive organic intermediates similarly structured.

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